![molecular formula C15H19F2NO2 B7554824 3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid](/img/structure/B7554824.png)
3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid, also known as DFP-10825, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and is widely studied for its biochemical and physiological effects.
Wirkmechanismus
3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid acts as a selective antagonist of the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. By blocking this receptor, 3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid modulates the activity of various neurotransmitters such as dopamine, glutamate, and serotonin, leading to its therapeutic effects.
Biochemical and physiological effects:
3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, reduction of neuroinflammation, and enhancement of neuroplasticity. These effects are thought to be mediated by the sigma-1 receptor, which is widely distributed in the brain and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor, and its ability to cross the blood-brain barrier. However, it also has some limitations, including its potential toxicity at high doses and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid, including the development of more potent and selective sigma-1 receptor antagonists, the investigation of its potential therapeutic applications in other diseases such as Alzheimer's disease and multiple sclerosis, and the exploration of its mechanism of action at the molecular level. Further studies are also needed to determine its safety and efficacy in clinical trials.
In conclusion, 3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid is a promising compound with potential therapeutic applications in various diseases. Its selective antagonism of the sigma-1 receptor and its ability to modulate neurotransmitter release make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
Synthesemethoden
3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid can be synthesized using a multi-step process that involves the reaction of piperidine with 2,4-difluorobenzyl chloride, followed by the addition of propanoic acid. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's disease, schizophrenia, and depression. In Parkinson's disease, 3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid has been shown to improve motor function and reduce neuroinflammation. In schizophrenia, it has been shown to modulate dopamine and glutamate neurotransmission, leading to improved cognitive function. In depression, 3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid has been shown to enhance the activity of serotonin receptors, leading to improved mood.
Eigenschaften
IUPAC Name |
3-[1-[(2,4-difluorophenyl)methyl]piperidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c16-13-3-2-12(14(17)9-13)10-18-7-5-11(6-8-18)1-4-15(19)20/h2-3,9,11H,1,4-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIURGEHFUUOXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)O)CC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

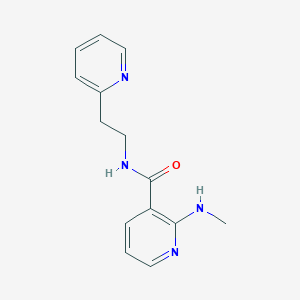
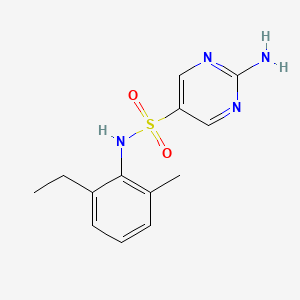
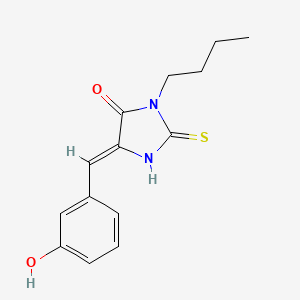
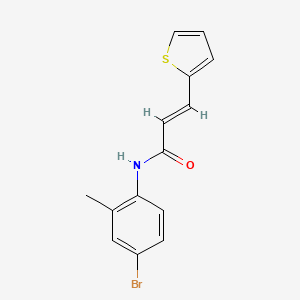
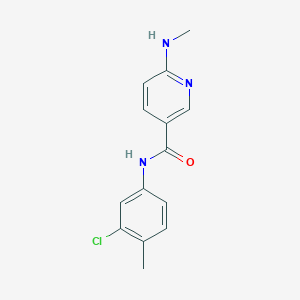
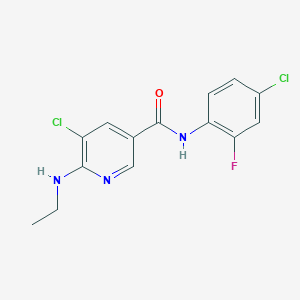
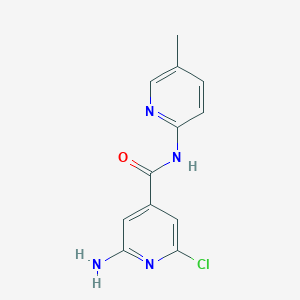
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)
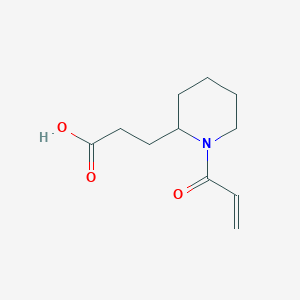
![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![5-[(2-Methylpyrrolidin-1-yl)methyl]pyridin-2-amine](/img/structure/B7554816.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)

![3-[1-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554838.png)